molecular formula C6H5F5OS B1371571 2-Hydroxyphenylsulphur pentafluoride CAS No. 1126968-75-9

2-Hydroxyphenylsulphur pentafluoride

Cat. No.: B1371571
CAS No.: 1126968-75-9
M. Wt: 220.16 g/mol
InChI Key: FPVXSUWUMQLKCN-UHFFFAOYSA-N
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Description

2-Hydroxyphenylsulphur pentafluoride is a sulfur-containing compound with the molecular formula C6H5F5OS. . This compound is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further bonded to a sulfur atom bearing five fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyphenylsulphur pentafluoride typically involves the reaction of phenol with sulfur tetrafluoride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

C6H5OH+SF4C6H5SF5OH\text{C}_6\text{H}_5\text{OH} + \text{SF}_4 \rightarrow \text{C}_6\text{H}_5\text{SF}_5\text{OH} C6​H5​OH+SF4​→C6​H5​SF5​OH

The reaction is usually conducted at low temperatures to prevent the decomposition of sulfur tetrafluoride and to achieve high yields of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and isolation of the product using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyphenylsulphur pentafluoride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form phenylsulphur trifluoride derivatives.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Formation of phenylsulphur pentafluoride ketones or aldehydes.

    Reduction: Formation of phenylsulphur trifluoride derivatives.

    Substitution: Formation of halogenated phenylsulphur pentafluoride compounds.

Scientific Research Applications

2-Hydroxyphenylsulphur pentafluoride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxyphenylsulphur pentafluoride involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and proteins, while the fluorine atoms contribute to the compound’s stability and reactivity. The sulfur atom plays a crucial role in modulating the compound’s electronic properties, making it a versatile reagent in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyphenylsulphur trifluoride
  • 2-Hydroxyphenylsulphur tetrafluoride
  • 2-Hydroxyphenylsulphur hexafluoride

Uniqueness

2-Hydroxyphenylsulphur pentafluoride is unique due to the presence of five fluorine atoms bonded to the sulfur atom, which imparts distinct chemical and physical properties. This compound exhibits higher reactivity and stability compared to its analogs with fewer fluorine atoms. Additionally, the combination of a hydroxyl group and a highly fluorinated sulfur atom makes it a valuable reagent in various synthetic and industrial applications.

Properties

IUPAC Name

2-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVXSUWUMQLKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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